
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group has been disclosed . A variety of heteroaromatic boronates as the coupling partners were shown to be able to participate in this protocol, providing the desired heteroarylated products with high reactivity and good tolerance of functional groups .Chemical Reactions Analysis
The compound has been used in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This reaction provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .Applications De Recherche Scientifique
Radiosynthesis and Evaluation for PET Imaging
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, certain derivatives have shown improved binding affinity to metabotropic glutamate receptor subtype 4 (mGlu4), demonstrating the possibility of developing novel PET radioligands for brain imaging studies. These compounds could pave the way for non-invasive techniques to study neurological conditions by enabling the visualization of mGlu4 expression in the brain (Kun-Eek Kil et al., 2014).
Metal Complexation for Catalysis and Anticancer Research
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide and its analogs have been extensively studied for their ability to form complexes with various metals, including iridium, ruthenium, and cobalt. These metal complexes exhibit a wide range of properties, from catalytic activity to potential anticancer effects. For example, iridium complexes containing N-(aryl)picolinamide ligands have been investigated for their cytotoxicities against cancer cell lines, showing promising results that could lead to new therapeutic agents (Zahra Almodares et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide have found applications in the development of OLEDs. These compounds serve as ligands for iridium(III) complexes that emit deep-blue phosphorescence, making them suitable for use in high-efficiency OLEDs. This research contributes to the advancement of display technologies by providing materials with excellent photophysical properties and operational stability (Hoe-Joo Seo et al., 2010).
Environmental Sensing
Another intriguing application is the development of mercury ion-selective optodes based on trityl-picolinamide as an ionophore. These sensors demonstrate high selectivity for Hg2+ ions, offering a practical solution for the detection of mercury in environmental water samples. Such advancements are crucial for monitoring and managing mercury pollution, thus protecting public health and the environment (B. Kuswandi et al., 2007).
Orientations Futures
The achievement of the C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . This suggests that “N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide” and similar compounds could have future applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVQHBWPCHORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

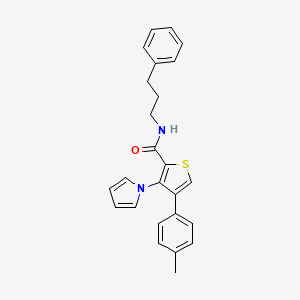



![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)
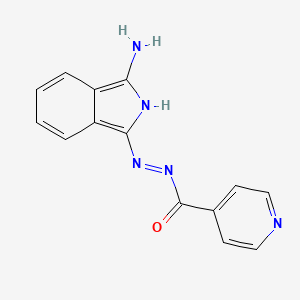

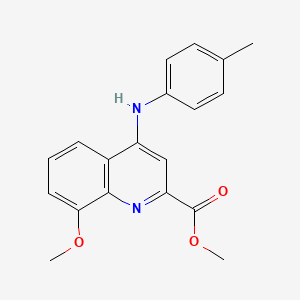
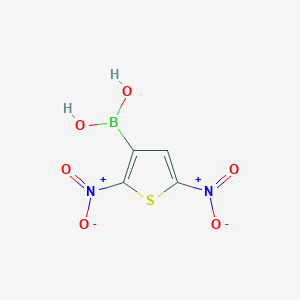
![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)
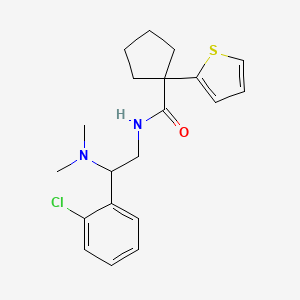

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)